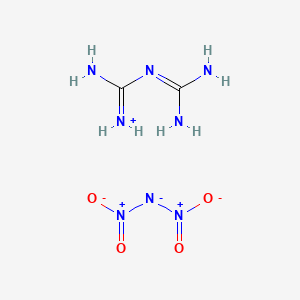
Biguanidinium mono-dinitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biguanidinium mono-dinitramide is an energetic material . Its molecular formula is C2H8N8O4 . It belongs to the nitramine class of compounds, which have been extensively studied due to their applications as explosives and propellants .
Synthesis Analysis
The synthesis of biguanidinium mono-dinitramide involves the use of barium hydroxide and ammonium dinitramide . The resulting mixture is heated under vacuum in a rotary evaporator until all the ammonia has been removed .Molecular Structure Analysis
The crystal structures of biguanidinium mono-dinitramide have been determined at several temperatures in the range 85–298 K using single-crystal X-ray diffraction techniques . The structures are characterized by extensive hydrogen bonding .Chemical Reactions Analysis
The thermal expansion second-rank tensors have been determined to describe the thermal behavior of the crystals studied . Anharmonicity of thermal motion is also evident from the non-linear temperature dependence of the atomic displacement parameters .Physical And Chemical Properties Analysis
Biguanidinium mono-dinitramide exhibits strongly anisotropic thermal expansion, most important in the direction perpendicular to the least-squares planes of the dinitramide ions . This suggests that the atomic thermal motion is significantly anharmonic in these crystals .Applications De Recherche Scientifique
Structural Characterization : Biguanidinium mono-dinitramide has been structurally characterized using X-ray diffraction data. It has been noted for its extensive hydrogen bonding and the unique, asymmetric structure of its dinitramide anion (Martin, Pinkerton, Gilardi, & Bottaro, 1997).
Thermal Expansion and Anisotropic Thermal Expansion : Research on its variable-temperature crystal structures has revealed significant anisotropic thermal expansion, which is crucial in understanding the thermal behavior of the material (Bolotina, Hardie, & Pinkerton, 2003).
Chemical Bonding Analysis : The electron density and chemical bonding in biguanidinium dinitramide have been examined using low-temperature X-ray diffraction experiments, providing insights into its bonding properties (Zhurova, Martin, & Pinkerton, 2002).
Electronic Energy Distributions : The spatial distribution of electronic energy density in biguanidinium dinitramide has been studied, offering a deeper understanding of its chemical bonding and intermolecular interactions (Zhurova, Tsirelson, Stash, Yakovlev, & Pinkerton, 2004).
Oxygen-Oxygen Interaction : Investigations into the atomic interactions between oxygen atoms in biguanidinium dinitramide have provided valuable insights into its molecular structure (Zhurova, Tsirelson, Stash, & Pinkerton, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBUCAIMJSOQQ-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanidinium mono-dinitramide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
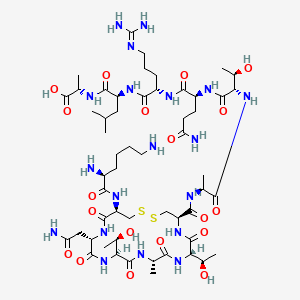
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)
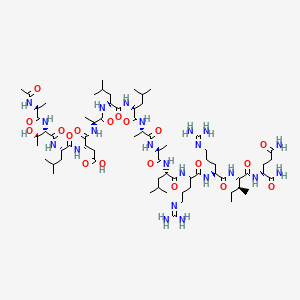

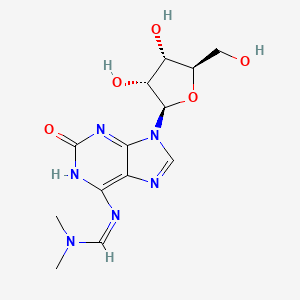

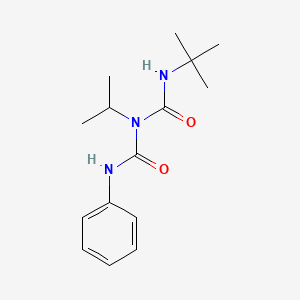

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
